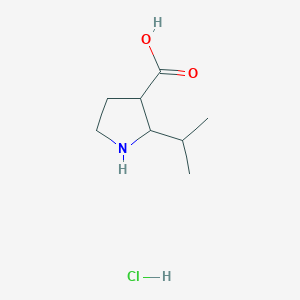

2-(Propan-2-yl)pyrrolidine-3-carboxylic acid hydrochloride

Overview

Description

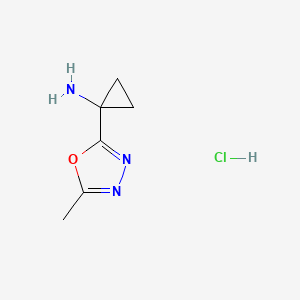

2-(Propan-2-yl)pyrrolidine-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C8H15NO2.ClH . It has a molecular weight of 193.67 .

Synthesis Analysis

The synthesis of pyrrolidine derivatives, such as 2-(Propan-2-yl)pyrrolidine-3-carboxylic acid hydrochloride, often involves ring construction from different cyclic or acyclic precursors . For example, a P(NMe 2) 3-mediated tandem (1 + 4) annulation between aroylformates and δ-tosylamino enones provides functionalized pyrrolidines in good yields with exclusive chemoselectivity and high diastereoselectivity .Molecular Structure Analysis

The InChI code for 2-(Propan-2-yl)pyrrolidine-3-carboxylic acid hydrochloride is 1S/C8H15NO2.ClH/c1-5(2)7-6(8(10)11)3-4-9-7;/h5-7,9H,3-4H2,1-2H3,(H,10,11);1H .Chemical Reactions Analysis

Pyrrolidine derivatives are often used in the synthesis of bioactive compounds . They can be involved in various chemical reactions, such as reductive amination and base-catalyzed Michael addition .Physical And Chemical Properties Analysis

2-(Propan-2-yl)pyrrolidine-3-carboxylic acid hydrochloride is a solid at room temperature .Scientific Research Applications

Biotechnological Synthesis and Derivatives

2-(Propan-2-yl)pyrrolidine-3-carboxylic acid hydrochloride is associated with lactic acid derivatives, which are crucial in biotechnological processes. Lactic acid, a significant hydroxycarboxylic acid, is commercially produced through biomass fermentation. This process not only facilitates the synthesis of biodegradable polymers but also serves as a cornerstone for green chemistry's future. From lactic acid, various valuable chemicals like pyruvic acid, acrylic acid, 1,2-propanediol, and lactate ester can be synthesized through chemical and biotechnological pathways, indicating the potential for derivatives of 2-(Propan-2-yl)pyrrolidine-3-carboxylic acid hydrochloride to be involved in similar processes (Gao, Ma, & Xu, 2011).

Role in Drug Discovery

The pyrrolidine ring, a component of 2-(Propan-2-yl)pyrrolidine-3-carboxylic acid hydrochloride, plays a vital role in medicinal chemistry, particularly in drug discovery. Its saturated structure, resulting from sp3-hybridization, contributes significantly to the stereochemistry of molecules and aids in exploring the pharmacophore space. This non-planarity, known as "pseudorotation," enhances three-dimensional coverage, making pyrrolidine derivatives, including 2-(Propan-2-yl)pyrrolidine-3-carboxylic acid hydrochloride, valuable in designing compounds with selective biological activities (Li Petri et al., 2021).

Synthesis of Heterocyclic Compounds

The versatility of the pyrrolidine ring structure, as found in 2-(Propan-2-yl)pyrrolidine-3-carboxylic acid hydrochloride, is evident in its use for synthesizing various heterocyclic compounds. These include pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol derivatives. The synthesis and functionalization of these compounds are crucial in medicinal chemistry, as they form the basis for numerous biologically active molecules targeting human diseases. The diversity in synthetic strategies, including ring construction and functionalization of preformed pyrrolidine rings, highlights the compound's significance in drug design and development (Pelkey, Pelkey, & Greger, 2015).

Biomass-Derived Applications in Drug Synthesis

Derivatives of 2-(Propan-2-yl)pyrrolidine-3-carboxylic acid hydrochloride, similar to levulinic acid derivatives, show promise in drug synthesis applications. Levulinic acid, a biomass-derived chemical, is pivotal in synthesizing a range of value-added chemicals. Its dual functional groups (carbonyl and carboxyl) allow for versatility in drug synthesis, offering a cleaner, more cost-effective approach. This adaptability suggests that derivatives of 2-(Propan-2-yl)pyrrolidine-3-carboxylic acid hydrochloride could similarly be utilized in the synthesis of various drugs and medical materials, indicating its potential in medicinal chemistry (Zhang et al., 2021).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name |

2-propan-2-ylpyrrolidine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-5(2)7-6(8(10)11)3-4-9-7;/h5-7,9H,3-4H2,1-2H3,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNODGYPHEFGGDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(CCN1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Propan-2-yl)pyrrolidine-3-carboxylic acid hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,3-Dimethyl-1-[2-(trifluoromethyl)phenyl]butan-2-amine hydrochloride](/img/structure/B1435421.png)

![4-[8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile](/img/structure/B1435422.png)

![5-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-ol](/img/structure/B1435435.png)

![1-methyl-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B1435438.png)